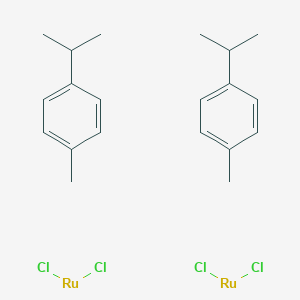

Dichloro(p-cymene)ruthenium(II) dimer

Beschreibung

Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂) is a half-sandwich organoruthenium complex with a dimeric structure. It is synthesized via the reaction of hydrated ruthenium chloride (RuCl₃·3H₂O) with α-terpinene or α-phellandrene in alcohol, achieving yields up to 93.8% . The compound crystallizes in a triclinic system (space group Fdd2) and features two ruthenium centers bridged by chloride ligands, each coordinated to a p-cymene aromatic ring . It serves as a versatile precursor for synthesizing organometallic complexes and catalysts, with applications in transfer hydrogenation, C–H activation, and medicinal chemistry .

Eigenschaften

IUPAC Name |

dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXRNWSASWOFOT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.Cl[Ru]Cl.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl4Ru2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52462-29-0 | |

| Record name | Bis(dichloro(η6-p-cymene)ruthenium) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52462-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorobis(4-cymene)diruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ruthenium, di-.mu.-chlorodichlorobis[(1,2,3,4,5,6-.eta.)-1-methyl-4-(1-methylethyl)benzene]di | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloro(p-cymene)ruthenium(II) dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a typical procedure, RuCl₃·3H₂O (1.0 equiv) is combined with α-phellandrene (2.2 equiv) in ethanol or methanol under reflux (78–90°C) for 6–12 hours. The red crystalline product precipitates upon cooling and is isolated by filtration, yielding >90%. Key parameters include:

The isomerization of α-phellandrene to p-cymene is catalyzed by RuCl₃ under acidic conditions, as confirmed by ¹H NMR tracking. This step is critical; incomplete isomerization leads to mixed-ligand byproducts, detectable via high-resolution mass spectrometry (HR-ESI-MS).

Mechanistic Insights

The synthesis mechanism involves three stages:

Ru(III) Reduction

RuCl₃·3H₂O undergoes alcohol-mediated reduction to Ru(II), releasing HCl. Ethanol acts as both solvent and reducing agent, with proposed intermediates including [RuCl₄(H₂O)]⁻ and [RuCl₃(H₂O)₃]. The reduction is exothermic, necessitating controlled heating to avoid over-reduction to metallic Ru.

Ligand Isomerization and Coordination

α-Phellandrene isomerizes to p-cymene (1-isopropyl-4-methylbenzene) via acid-catalyzed hydride shifts. The Ru(II) center coordinates η⁶ to the aromatic ring, forming a stable pseudo-octahedral complex. Density functional theory (DFT) studies suggest the arene’s electron-donating isopropyl group stabilizes the Ru center, lowering the activation energy for dimerization.

Dimerization

Monomeric (p-cymene)RuCl₂ units dimerize via bridging chloride ligands, forming a μ-Cl₂ structure. Single-crystal X-ray diffraction confirms the dimer’s centrosymmetric geometry, with Ru–Cl distances of 2.39–2.42 Å and Ru–arene bond lengths of 1.68–1.72 Å.

Industrial Production Challenges

Despite its laboratory accessibility, industrial-scale synthesis faces hurdles:

Solvent Recovery

Ethanol’s low boiling point (78°C) complicates large-scale reflux, necessitating pressurized reactors or alternative solvents like ethylene glycol.

Byproduct Management

Common impurities include:

-

Unreacted RuCl₃: Removed via aqueous washes (solubility: 85 g/100 mL H₂O vs. dimer’s insolubility).

-

Oligomeric Ru species: Addressed by recrystallization from dichloromethane/hexane.

| Impurity | Removal Method | Detection Technique |

|---|---|---|

| RuCl₃ | Aqueous extraction | ICP-MS (>99.9% purity) |

| Oligomers | Recrystallization | PXRD (phase analysis) |

Alternative Synthetic Routes

Arene Exchange

[(η⁶-Benzene)RuCl₂]₂ reacts with p-cymene at 120°C in toluene, yielding the target dimer. This method avoids α-phellandrene but requires stringent anhydrous conditions.

Direct Ligand Substitution

RuCl₂(PPh₃)₃ reacts with p-cymene in THF under H₂ atmosphere (40 psi), producing [(η⁶-p-cymene)RuCl₂]₂ in 75% yield. While less efficient, this route is valuable for ⁹⁹Ru isotopic labeling studies.

Characterization and Quality Control

Post-synthesis validation employs:

Spectroscopic Methods

Analyse Chemischer Reaktionen

Substitution Reactions

The chloride ligands in [RuCl₂(p-cymene)]₂ are readily displaced by nucleophiles or Lewis bases, forming monometallic adducts. This reactivity is foundational for generating active catalytic species.

Example Reaction with Triphenylphosphine (PPh₃):

Conditions: Conducted in dichloromethane at room temperature.

Product: Monometallic pseudo-octahedral complexes with a "piano-stool" geometry .

Key Applications:

Cyclometallation via C–H Bond Activation

The compound facilitates cyclometallation by activating C–H bonds in nitrogen-containing substrates.

Reaction with Arylimines:

Conditions: Methanol solvent, room temperature .

Mechanism:

-

Acetate (OAc⁻) deprotonates the substrate.

-

Ru center coordinates to the nitrogen atom.

Scope: Effective with N-phenylpyrazole, 2-phenyl-2-oxazoline, and benzo[h]quinoline .

Arene Ligand Exchange

At elevated temperatures, the p-cymene ligand can be replaced by other aromatic hydrocarbons.

Example with Hexamethylbenzene (C₆Me₆):

Conditions: Reflux in toluene .

Significance: Enables tuning of steric and electronic properties for specific catalytic applications.

Asymmetric Transfer Hydrogenation

Catalyst Preparation:

Performance:

-

Reduces ketones to chiral alcohols with high enantioselectivity (>90% ee) .

-

Used in pharmaceutical synthesis for chiral amine production .

Borrowing Hydrogen Catalysis

Reaction Setup:

-

Alcohols are activated via dehydrogenation to ketones.

-

The ketones undergo nucleophilic attack, followed by hydrogenation .

Example: N-Alkylation of amines using alcohols .

Dimerization of Arylalkynes

Conditions: [RuCl₂(p-cymene)]₂ with acetic acid.

Reaction:

Yield: Up to 85% under mild conditions .

C–H Functionalization in Heterocycles

Oxidative Arylation of Indoles/Pyrroles:

Conditions: Oxidative, room temperature .

Scope: Tolerates bromides and electron-withdrawing groups .

Comparative Analysis of Catalytic Systems

| Reaction Type | Catalyst System | Substrate | Yield | Conditions |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ru]/TsDPEN-H | Ketones | >90% ee | Mild, RT |

| Dimerization | [RuCl₂(p-cymene)]₂/AcOH | Arylalkynes | 85% | RT, 24h |

| C–H Arylation | [RuCl₂(p-cymene)]₂/Oxidant | Indoles, Pyrroles | 70–90% | Oxidative, RT |

Mechanistic Insights

-

Chloride Dissociation: The dimer dissociates into monomeric species, exposing the Ru center for ligand substitution.

-

Electron Deficiency: The Ru(II) center acts as a Lewis acid, polarizing substrates for nucleophilic attack.

-

Ligand Effects: p-Cymene stabilizes the metal center without participating in redox processes .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Synthesis of Primary Amines

Dichloro(p-cymene)ruthenium(II) dimer serves as an effective catalyst for the benign synthesis of primary amines through the reduction of nitriles. This method is recognized for its environmental friendliness and efficiency, making it a valuable tool in organic synthesis .

1.2 N-Alkylation of Amines and Sulfonamides

This compound is also employed in the N-alkylation of amines and sulfonamides using a borrowing hydrogen methodology. The process allows for the formation of various alkylated products under mild conditions, showcasing the compound's versatility in functionalizing nitrogen-containing compounds .

1.3 Hydrosilylation Reactions

this compound is utilized as a catalyst in hydrosilylation reactions, facilitating the addition of silanes to alkenes and alkynes. This application is crucial in producing siloxane compounds, which are important in material science .

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of arene-ruthenium complexes derived from this compound. These complexes have demonstrated the ability to inhibit cancer cell proliferation and exhibit antimicrobial activity against infections associated with malignancies .

2.2 Synthesis of Bioactive Compounds

The compound acts as a precursor for synthesizing novel bioactive ruthenium complexes that can target specific biological pathways, providing a pathway for developing new therapeutic agents with enhanced efficacy and reduced side effects .

Material Science

3.1 Development of Catalysts for Fine Chemical Synthesis

this compound is integral in developing catalysts for fine chemical synthesis, particularly in regio- and stereo-controlled oxidations and reductions. Its ability to form stable complexes with various ligands allows for tailored catalytic properties suitable for specific reactions .

3.2 Polymerization Processes

In material science, this compound has been investigated for its role in polymerization processes, contributing to the development of new materials with desirable properties such as conductivity and mechanical strength .

Data Summary Table

Case Studies

Case Study 1: Anticancer Properties

A study published in ChemSusChem explored the synthesis of novel arene-ruthenium complexes from this compound and their subsequent evaluation against cancer cell lines. The results indicated significant cytotoxicity against various cancer types, suggesting potential therapeutic applications.

Case Study 2: N-Alkylation Methodology

Research detailed in the Journal of the American Chemical Society demonstrated a robust methodology for N-alkylating cyclic amines using this compound as a catalyst. This approach provided high yields under mild conditions, showcasing its utility in pharmaceutical synthesis.

Wirkmechanismus

The mechanism by which dichloro(p-cymene)ruthenium(II) dimer exerts its effects involves coordination to substrates through its ruthenium center. The p-cymene ligand provides stability, while the chloride ligands can be displaced to allow for catalytic activity. The compound can activate C-H bonds and facilitate various organic transformations through oxidative addition and reductive elimination pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Dimeric vs. Monomeric Structures: The dimeric nature of [Ru(p-cymene)Cl₂]₂ distinguishes it from monomeric complexes like [RuCl₂(PPh₃)₃], offering unique reactivity in ligand substitution and catalysis .

- Synthetic Efficiency : [Ru(p-cymene)Cl₂]₂ is synthesized in higher yields (92–94%) compared to other complexes, making it a cost-effective precursor .

Catalytic Performance

Table 2: Catalytic Efficiency in Transfer Hydrogenation

Key Findings :

- Superior Activity : [Ru(p-cymene)Cl₂]₂ outperforms RuCl₃·3H₂O in transfer hydrogenation, achieving higher yields (90–95%) at lower loadings (2.0 mol%) and shorter reaction times (6 h) .

- Versatility: Derived complexes, such as the Noyori catalyst (prepared from [Ru(p-cymene)Cl₂]₂ and chiral diamines), enable enantioselective reductions of ketones with >99% enantiomeric excess .

Key Insights :

- Therapeutic Potential: Derivatives of [Ru(p-cymene)Cl₂]₂, such as cationic half-sandwich complexes with monosaccharide ligands, exhibit potent antineoplastic activity (MIC = 5–10 µg/mL) .

Biologische Aktivität

Dichloro(p-cymene)ruthenium(II) dimer, a saturated 18-electron complex, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Overview of the Compound

This compound is primarily used as a catalyst in hydrosilylation reactions and as a precursor for various organometallic complexes. Its unique properties stem from the p-cymene ligand, which enhances its reactivity and biological interactions .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in cancer cells.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various ruthenium complexes, including this compound, against multiple cancer cell lines such as WM115 (melanoma), HL-60 (leukemia), and NALM-6 (B-cell leukemia). The IC50 values indicated that compound 2d exhibited superior cytotoxicity against WM115 cells (IC50 = 7.9 µM), outperforming cisplatin (IC50 = 18.2 µM) .

- Table 1 summarizes the IC50 values for different complexes against selected cancer cell lines:

Compound Cell Line IC50 (µM) 2d WM115 7.9 2c WM115 26.66 3a HL-60 15.0 3b NALM-6 20.5 - Mechanistic Insights :

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various bacterial strains.

Research Findings

-

Minimum Inhibitory Concentration (MIC) :

- The antimicrobial efficacy was assessed against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The results indicated that the complexes exhibited bacteriostatic and bactericidal activities with MIC values ranging from 50 to 200 µg/mL for different derivatives .

- Table 2 presents the MIC values for selected compounds:

Compound Bacterial Strain MIC (µg/mL) 2c S. aureus 50 3a E. faecalis 100 3d S. epidermidis 75 - Biological Mechanism :

Q & A

Q. How is Dichloro(p-cymene)ruthenium(II) dimer synthesized and characterized in laboratory settings?

The dimer is typically synthesized by reacting RuCl₃·nH₂O with p-cymene in ethanol under reflux, followed by crystallization. Characterization involves:

Q. What are the standard catalytic applications of this compound in organic synthesis?

It serves as a precursor for:

- C–H functionalization : Direct amidation of arenes using p-toluenesulfonyl azide, AgNTf₂, and NaOAc in 1,2-dichloroethane at 80°C (yields up to 97%) .

- Isoquinoline synthesis : Cyclization of N-methoxybenzamides with alkynes in methanol under argon .

- Nitrile reduction and N-alkylation of amines via borrowing hydrogen methodology .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in tightly sealed containers at room temperature (15°C or below recommended) .

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye irritation (H315, H319) .

- Spill management : Use inert absorbents (e.g., silica) and avoid water jets to prevent dispersion .

Advanced Research Questions

Q. How can reaction conditions be optimized for catalytic C–H activation using this dimer?

Key factors include:

- Additives : AgNTf₂ (16 mol%) enhances catalytic activity by abstracting chloride ligands .

- Solvent choice : Polar aprotic solvents (e.g., 1,2-dichloroethane) improve substrate solubility and stability .

- Temperature : Reactions typically proceed at 80°C to balance kinetics and catalyst decomposition .

- Ligand tuning : Substituting p-cymene with chiral phosphines alters enantioselectivity in asymmetric catalysis .

Q. What challenges arise in synthesizing organometallic complexes from this dimer?

- Inert atmosphere : Ligand-exchange reactions require strict argon/glovebox conditions to prevent oxidation .

- Dimer dissociation : The μ-chloro bridges must cleave to generate active monomeric species, which can be rate-limiting .

- Counterion effects : Non-coordinating anions (e.g., NTf₂⁻) stabilize reactive intermediates but may complicate purification .

Q. How do structural variations (e.g., arene ligands) impact catalytic performance?

Compared to benzene analogs, p-cymene’s bulky isopropyl group:

Q. How to resolve discrepancies in reported catalytic efficiencies across studies?

Contradictions often stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.